molecular formula C11H15ClO3S B15325220 4-(M-tolyloxy)butane-1-sulfonyl chloride

4-(M-tolyloxy)butane-1-sulfonyl chloride

Cat. No.: B15325220
M. Wt: 262.75 g/mol
InChI Key: HNWGIOSHKTXCJC-UHFFFAOYSA-N
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Description

4-(m-Tolyloxy)butane-1-sulfonyl chloride is a sulfonic acid derivative characterized by a butane chain terminating in a sulfonyl chloride group (-SO₂Cl) and a meta-methyl-substituted phenoxy (m-tolyloxy) moiety at the fourth carbon. This compound belongs to a class of sulfonyl chlorides widely used in organic synthesis, particularly in nucleophilic substitution reactions, due to the electrophilic sulfonyl chloride group.

Properties

Molecular Formula

C11H15ClO3S

Molecular Weight

262.75 g/mol

IUPAC Name

4-(3-methylphenoxy)butane-1-sulfonyl chloride

InChI

InChI=1S/C11H15ClO3S/c1-10-5-4-6-11(9-10)15-7-2-3-8-16(12,13)14/h4-6,9H,2-3,7-8H2,1H3

InChI Key

HNWGIOSHKTXCJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-(M-tolyloxy)butane-1-sulfonyl chloride typically involves the reaction of 4-(M-tolyloxy)butane-1-sulfonic acid with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to reflux, and the progress is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by distillation or recrystallization .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-(M-tolyloxy)butane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares 4-(m-Tolyloxy)butane-1-sulfonyl chloride with six structurally related sulfonyl chlorides, highlighting molecular formulas, weights, and substituent effects.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Notable Properties
This compound C₁₁H₁₅ClO₃S 262.75 m-Tolyloxy (aromatic, methyl-substituted) Likely moderate polarity; reactive SO₂Cl group
4-((4-Methylpentyl)oxy)butane-1-sulfonyl chloride C₁₀H₂₁ClO₃S 256.79 4-Methylpentyloxy (branched alkyl chain) Increased hydrophobicity due to alkyl chain
4-((Tetrahydrofuran-2-yl)methoxy)butane-1-sulfonyl chloride C₉H₁₇ClO₄S 256.75 Tetrahydrofuran-derived methoxy group Enhanced solubility in polar aprotic solvents
4-Chlorobutane-1-sulfonyl chloride C₄H₈Cl₂O₂S 191.08 Chlorine at terminal carbon High electrophilicity; compact structure
4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride C₁₁H₁₄Cl₂O₃S 297.19 Chloro-methylphenoxy (halogenated aryl) Increased steric bulk; potential for cross-coupling
4-(Octyloxy)benzene-1-sulfonyl chloride C₁₄H₂₁ClO₃S 304.83 Octyloxy (long alkyl chain on benzene) High lipophilicity; suited for lipid-based systems

Key Observations :

  • Alkyl chains (e.g., 4-methylpentyloxy, octyloxy) improve lipid solubility, making these compounds suitable for hydrophobic environments . Heterocyclic substituents (e.g., tetrahydrofuran) balance polarity and reactivity, aiding in solubility without sacrificing electrophilicity .
  • Molecular Weight: Halogenation (e.g., chlorine in 4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride) significantly increases molecular weight, impacting diffusion rates in biological systems .

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